molecular formula C21H24O2 B14782393 (13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

(13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

Katalognummer: B14782393
Molekulargewicht: 308.4 g/mol
InChI-Schlüssel: BJJXHLWLUDYTGC-JSRAGOMMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one is a synthetic steroidal compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one typically involves multiple steps, starting from simpler steroidal precursors. The key steps often include:

    Ethynylation: Introduction of the ethynyl group at the 17th position.

    Hydroxylation: Addition of a hydroxyl group at the 17th position.

    Cyclization: Formation of the cyclopenta[a]phenanthrene ring system.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Various substitution reactions can occur, particularly at the ethynyl and hydroxyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce more saturated steroids.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a model system to study steroidal chemistry and reaction mechanisms. It serves as a precursor for the synthesis of more complex steroidal molecules.

Biology

In biological research, the compound is studied for its interactions with steroid receptors and its potential effects on cellular processes.

Medicine

Medically, the compound has been investigated for its potential use in hormone replacement therapy and as a treatment for certain hormonal disorders.

Industry

In the industrial sector, the compound is used in the synthesis of various steroidal drugs and as an intermediate in the production of other bioactive molecules.

Wirkmechanismus

The mechanism of action of (13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one involves its interaction with steroid receptors in the body. It binds to these receptors, modulating their activity and influencing the expression of target genes. This can lead to various physiological effects, depending on the specific receptor and tissue involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Estradiol: A naturally occurring estrogen with a similar steroidal structure.

    Testosterone: A naturally occurring androgen with a similar core structure but different functional groups.

    Norethindrone: A synthetic progestin with structural similarities.

Uniqueness

What sets (13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one apart is its specific functional groups and stereochemistry, which confer unique binding properties and biological activities compared to other steroids.

Eigenschaften

Molekularformel

C21H24O2

Molekulargewicht

308.4 g/mol

IUPAC-Name

(13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,9,11,13,18-19,23H,3,5-8,10,12H2,1H3/t18?,19?,20-,21-/m0/s1

InChI-Schlüssel

BJJXHLWLUDYTGC-JSRAGOMMSA-N

Isomerische SMILES

CC[C@]12C=CC3=C4CCC(=O)C=C4CCC3C1CC[C@]2(C#C)O

Kanonische SMILES

CCC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2(C#C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.